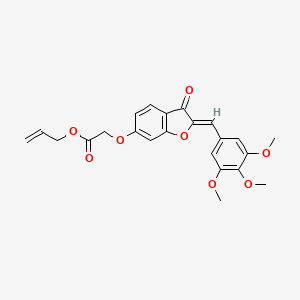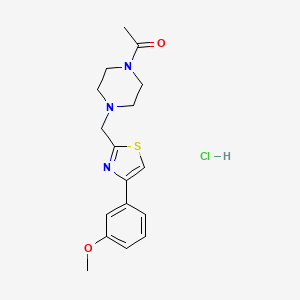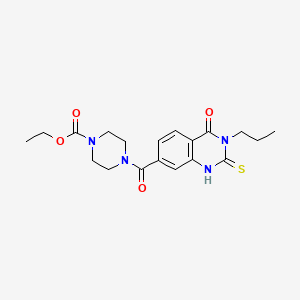![molecular formula C16H21ClN4O2 B2790648 tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate CAS No. 1251021-83-6](/img/no-structure.png)
tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate, commonly known as BCI-838, is a chemical compound gaining attention from pharmaceutical industries and researchers due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound involves the reaction of di-tert-butyl dicarbonate with 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis
Physical and Chemical Properties Analysis
科学的研究の応用
TB-CPPC has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, TB-CPPC has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially be used to treat diseases such as Alzheimer’s and Parkinson’s. In organic synthesis, TB-CPPC has been studied as a potential reagent for the synthesis of other organic compounds. TB-CPPC has also been studied for its potential applications in biochemistry, where it has been studied as a potential ligand for metal ions.
作用機序
The mechanism of action of TB-CPPC is not yet fully understood. However, it is thought that TB-CPPC may act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially be used to treat diseases such as Alzheimer’s and Parkinson’s.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-CPPC are not yet fully understood. However, it is thought that TB-CPPC may act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially lead to an increase in the levels of acetylcholine in the body, which could have a variety of effects on the body, including increased alertness, improved memory, and improved cognitive function.
実験室実験の利点と制限
The advantages of using TB-CPPC in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. The main limitation of using TB-CPPC in lab experiments is its relatively low yield, which can make it difficult to obtain large amounts of the compound.
将来の方向性
The potential future directions for TB-CPPC research include the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, the investigation of its potential biochemical and physiological effects, and the development of new analytical techniques to better characterize the compound. Additionally, further research could be done to explore the potential applications of TB-CPPC in organic synthesis, biochemistry, and other scientific research fields.
合成法
TB-CPPC can be synthesized by a variety of methods. The most commonly used method is the Suzuki reaction, which involves the coupling of two molecules with a palladium catalyst. This method has been used to synthesize TB-CPPC from 4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl bromide and tert-butyl piperidine-1-carboxylate. Another method for synthesizing TB-CPPC is the Buchwald-Hartwig reaction, which involves the coupling of two molecules with a palladium catalyst and an amine. This method has been used to synthesize TB-CPPC from 4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl chloride and tert-butyl piperidine-1-carboxylate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate involves the reaction of 4-chloro-3aH-imidazo[4,5-c]pyridine with piperidine-1-carboxylic acid, followed by protection of the carboxylic acid group with tert-butyl and subsequent purification.", "Starting Materials": [ "4-chloro-3aH-imidazo[4,5-c]pyridine", "piperidine-1-carboxylic acid", "tert-butyl chloride", "diisopropylethylamine", "dimethylformamide", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3aH-imidazo[4,5-c]pyridine and piperidine-1-carboxylic acid in dimethylformamide.", "Step 2: Add diisopropylethylamine to the reaction mixture to act as a base.", "Step 3: Add tert-butyl chloride to the reaction mixture to protect the carboxylic acid group.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Dilute the reaction mixture with dichloromethane and wash with sodium bicarbonate solution and water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 7: Purify the crude product by column chromatography to obtain tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate." ] } | |
CAS番号 |
1251021-83-6 |
分子式 |
C16H21ClN4O2 |
分子量 |
336.82 |
IUPAC名 |
tert-butyl 4-(4-chloro-1H-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChIキー |
VRTBZTFXKPPDCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C3C(=C2)NC=N3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)

![1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2790572.png)

![2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2790574.png)


![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)


![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790585.png)
![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)